![molecular formula C13H21N5 B11745139 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process involving the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux conditions.
Substitution: Halides, electrophiles; room temperature to reflux conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparación Con Compuestos Similares
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar pyrazole derivatives:
3-methyl-1-phenyl-1H-pyrazol-5-ylamine: Similar structure but with a phenyl group instead of a propyl group.
1-methyl-1H-pyrazol-4-ylamine: Lacks the additional pyrazole ring and propyl group.
The uniqueness of this compound lies in its dual pyrazole rings and specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C13H21N5 |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
1-(5-methyl-2-propylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-5-18-13(6-11(2)16-18)9-14-7-12-8-15-17(3)10-12/h6,8,10,14H,4-5,7,9H2,1-3H3 |
Clave InChI |
APLJTMPQWVEBNU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=N1)C)CNCC2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11745072.png)
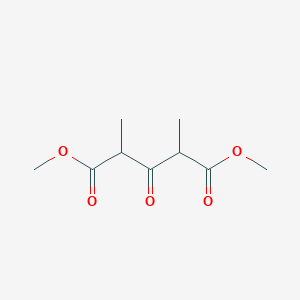
![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
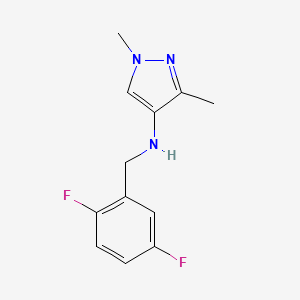
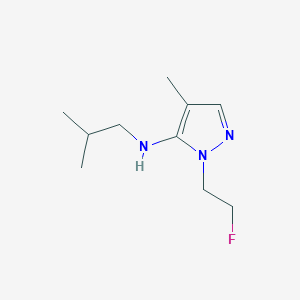
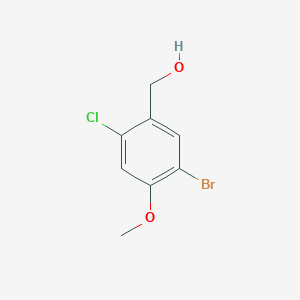
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride](/img/structure/B11745110.png)
![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)
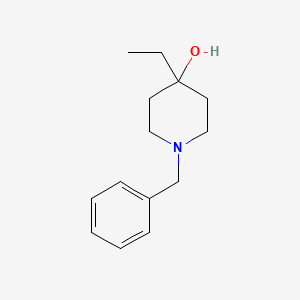
![1-[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine](/img/structure/B11745119.png)
![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)
